
copper(1+);ethynylbenzene;tributylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);ethynylbenzene;tributylphosphane is a complex organometallic compound that combines copper in its +1 oxidation state with ethynylbenzene and tributylphosphane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);ethynylbenzene;tributylphosphane typically involves the reaction of copper(I) salts with ethynylbenzene and tributylphosphane. One common method is the hydrophosphination of phosphine with 1-butene, which proceeds via a free radical mechanism . The reaction conditions often require an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphination reactions, utilizing specialized equipment to maintain an inert atmosphere and control reaction parameters such as temperature and pressure. The use of Grignard reagents with phosphorus trichloride is another method that can be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);ethynylbenzene;tributylphosphane undergoes various chemical reactions, including:
Oxidation: The compound reacts rapidly with oxidizing agents to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions, where the ethynylbenzene or tributylphosphane ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted organocopper compounds .
Aplicaciones Científicas De Investigación
Copper(1+);ethynylbenzene;tributylphosphane has several scientific research applications:
Mecanismo De Acción
The mechanism by which copper(1+);ethynylbenzene;tributylphosphane exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ligands, ethynylbenzene and tributylphosphane, also play a role in stabilizing the copper ion and facilitating its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) acetylide: An organocopper compound with a similar copper-carbon bond.
Copper(I) chloride: Another copper(I) compound used in similar catalytic applications.
Uniqueness
Copper(1+);ethynylbenzene;tributylphosphane is unique due to its combination of ligands, which provide specific chemical properties and reactivity. The presence of ethynylbenzene and tributylphosphane allows for unique interactions and applications that are not possible with simpler copper compounds .
Propiedades
Número CAS |
58659-24-8 |
|---|---|
Fórmula molecular |
C44H86CuP3 |
Peso molecular |
771.6 g/mol |
Nombre IUPAC |
copper(1+);ethynylbenzene;tributylphosphane |
InChI |
InChI=1S/3C12H27P.C8H5.Cu/c3*1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-8-6-4-3-5-7-8;/h3*4-12H2,1-3H3;3-7H;/q;;;-1;+1 |
Clave InChI |
VJAQQROWTWVUJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[C-]#CC1=CC=CC=C1.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
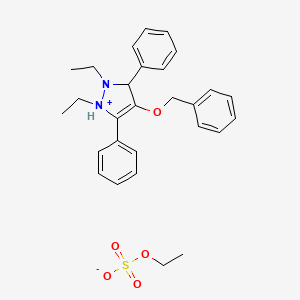
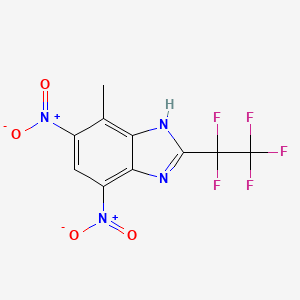

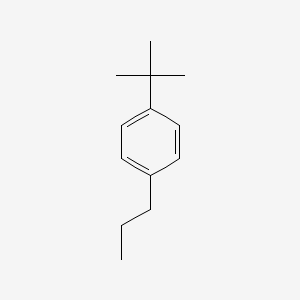
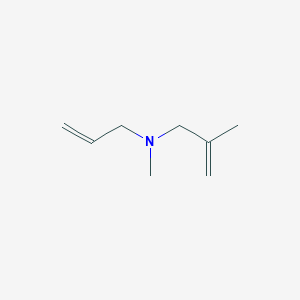
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
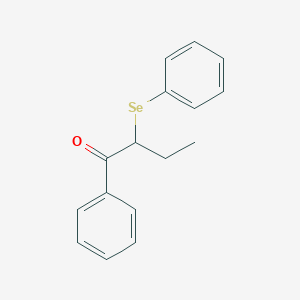
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
